molecular formula C9H16N2O4 B13259796 Ethyl (morpholine-3-carbonyl)glycinate

Ethyl (morpholine-3-carbonyl)glycinate

Cat. No.: B13259796
M. Wt: 216.23 g/mol
InChI Key: MFAANHBRMAFHNH-UHFFFAOYSA-N
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Description

Ethyl (morpholine-3-carbonyl)glycinate is a chemical compound with the molecular formula C9H16N2O4 and a molecular weight of 216.23 g/mol It is a derivative of morpholine, a six-membered heterocyclic compound containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (morpholine-3-carbonyl)glycinate typically involves the reaction of morpholine with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent mixture of ethanol and dimethylformamide at elevated temperatures . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (morpholine-3-carbonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Ethyl (morpholine-3-carbonyl)glycinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products .

Mechanism of Action

The mechanism of action of ethyl (morpholine-3-carbonyl)glycinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Ethyl (morpholine-3-carbonyl)glycinate can be compared with other morpholine derivatives, such as:

  • Morpholine-4-carboxylic acid
  • Morpholine-3-carboxamide
  • Ethyl (morpholine-4-carbonyl)glycinate

Uniqueness

What sets this compound apart from these similar compounds is its unique structure, which imparts distinct chemical and biological properties. Its specific arrangement of functional groups allows it to participate in unique reactions and exhibit particular biological activities .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 2-(morpholine-3-carbonylamino)acetate

InChI

InChI=1S/C9H16N2O4/c1-2-15-8(12)5-11-9(13)7-6-14-4-3-10-7/h7,10H,2-6H2,1H3,(H,11,13)

InChI Key

MFAANHBRMAFHNH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1COCCN1

Origin of Product

United States

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